N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea
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Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea (DMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a urea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects. Additionally, we will explore future directions for research on DMTU.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS) and nitrogen species (RNS). This compound has been shown to inhibit the production of ROS and RNS, which can cause oxidative stress and inflammation. Additionally, this compound has been shown to modulate various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative stress-related damage to DNA, proteins, and lipids. Additionally, this compound has been shown to protect against inflammation-related damage to tissues and organs. This compound has also been shown to have neuroprotective effects and has been used in studies investigating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it has been extensively studied and has well-established biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. It can be difficult to determine the optimal dose for experiments, and its effects can vary depending on the experimental conditions.
Future Directions
For research on N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea include investigating its potential use in cancer treatment, treating other oxidative stress-related diseases, and developing new analogs with improved pharmacological properties.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 2-thienylmethyl isocyanate in the presence of a base. Another method involves the reaction of 2,5-dimethoxyaniline with thiophosgene followed by reaction with 2-thienylmethylamine. The synthesis of this compound has been well-established, and the compound can be obtained in high yields and purity.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and has been used in studies investigating oxidative stress-related diseases such as diabetes and neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory properties and has been used in studies investigating inflammation-related diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-10-5-6-13(19-2)12(8-10)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQYRCYASVYULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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